N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide

説明

N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBB is a benzimidazole derivative that has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.

作用機序

N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of its substrates. This inhibition leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.

Biochemical and Physiological Effects:

N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of insulin sensitivity. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has also been shown to reduce tau phosphorylation, a hallmark of Alzheimer's disease, and improve cognitive function in animal models.

実験室実験の利点と制限

One of the advantages of using N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide in laboratory experiments is its specificity for GSK-3β, which allows for the selective inhibition of this enzyme without affecting other kinases. However, one limitation of using N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide is its potential toxicity at high concentrations, which can affect cell viability and lead to off-target effects.

将来の方向性

There are several future directions for the use of N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide in scientific research. One potential application is in the development of novel cancer therapies, where N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be used in combination with other drugs to enhance their efficacy. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can also be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, by targeting the underlying pathology of the disease. In addition, N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be further optimized for its pharmacokinetic properties to improve its bioavailability and reduce potential toxicity.

合成法

N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be synthesized using different methods, including the reaction of 4-chlorobenzoic acid with 1-tert-butyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain pure N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide.

科学的研究の応用

N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The inhibition of GSK-3β activity by N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing tau phosphorylation, a hallmark of the disease. In addition, N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been studied for its potential use in treating diabetes by improving insulin sensitivity and reducing inflammation.

特性

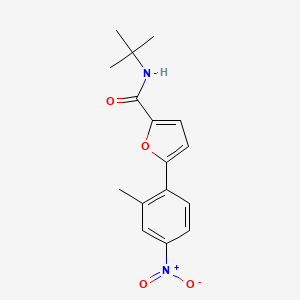

IUPAC Name |

N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-18(2,3)22-11-20-15-10-14(8-9-16(15)22)21-17(23)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUOVOSLKWNKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324017 | |

| Record name | N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |

CAS RN |

497247-81-1 | |

| Record name | N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)

![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)

![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)

![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)

![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)